molecular formula C8H6O4 B586796 Terephthalic Acid-13C8 CAS No. 1794767-08-0

Terephthalic Acid-13C8

Cat. No.: B586796
CAS No.: 1794767-08-0
M. Wt: 174.071
InChI Key: KKEYFWRCBNTPAC-LLXNCONNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Terephthalic Acid-13C8 is a labeled isotopic compound of terephthalic acid, where all eight carbon atoms are replaced with carbon-13 isotopes. This compound is primarily used in scientific research to study the metabolic pathways and degradation processes of terephthalic acid. The molecular formula of this compound is 13C8H6O4, and it has a molecular weight of 174.07 g/mol .

Scientific Research Applications

Terephthalic Acid-13C8 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and degradation processes. Some key applications include:

    Chemistry: Used as a tracer in studies of polymer degradation and recycling processes.

    Biology: Employed in metabolic studies to trace the incorporation and breakdown of terephthalic acid in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of terephthalic acid derivatives in the body.

    Industry: Applied in the development of new materials and the study of their environmental impact

Safety and Hazards

Terephthalic Acid-13C8 is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and specific target organ toxicity (respiratory system) . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Mechanism of Action

Target of Action

Terephthalic Acid-13C8, an isotope form of Terephthalic Acid , is primarily used in the production of polyethylene terephthalate (PET) polymer for the fabrication of polyester fibers and films . Its primary targets are the enzymes involved in the degradation of PET .

Mode of Action

The mode of action of this compound involves its interaction with these enzymes. The oxidation of p-xylene, a precursor to Terephthalic Acid, proceeds by a free radical process . Bromine radicals decompose cobalt and manganese hydroperoxides, and the resulting oxygen-based radicals abstract hydrogen from a methyl group, which have weaker C–H bonds than does the aromatic ring .

Biochemical Pathways

This compound affects the biochemical pathways involved in the degradation of PET. The bacterium Rhodococcus erythropolis has been observed to degrade Terephthalic Acid using an ortho-cleavage pathway . Other bacteria, such as Thioclava sp. BHET1 and Bacillus sp. BHET2, have also been found to degrade PET, with the former using a similar pathway to its terrestrial counterparts .

Pharmacokinetics

The pharmacokinetics of Terephthalic Acid were determined in Fischer-344 rats after intravenous and oral administration . After intravenous injection, the plasma concentration-time data were fitted using a three-compartment pharmacokinetic model . The average terminal half-life was 1.2 +/- 0.4 hr, and the average volume of distribution in the terminal phase was 1.3 +/- 0.3 liters/kg . Following administration by gavage, a longer terminal half-life was obtained, indicating that dissolution of Terephthalic Acid or absorption from the gut may be partially rate-limiting .

Result of Action

The result of this compound’s action is the degradation of PET. This degradation results in the production of polyhydroxyalkanoate (PHA), a biopolymer . The degradation of PET by the bacterium Rhodococcus erythropolis resulted in an accumulation of PHA .

Action Environment

The action of this compound is influenced by environmental factors. For instance, a greater weight loss was observed under alkaline conditions than acidic conditions . Higher Terephthalic Acid and glycerol content exhibited a synergistic effect to hinder the hydrolysis under alkaline conditions . The addition of a certain content of glycerol promoted the enzymatic degradation of all copolyesters except for the 0.04 mol content .

Biochemical Analysis

Biochemical Properties

Terephthalic Acid-13C8 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is a key component in the production of polyethylene terephthalate (PET), a common type of plastic . The degradation of PET involves the action of several enzymes, leading to the formation of terephthalic acid .

Cellular Effects

This compound can have various effects on cellular processes. For instance, it has been found that terephthalic acid, the non-isotope labeled form of this compound, can disrupt endocrine function and is recognized as a priority pollutant . In a study, it was found that the biodegradation efficiency of terephthalic acid was significantly improved by adding nanoparticles or co-substrates to facilitate the electron transfer process .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. For instance, in the process of PET degradation, terephthalic acid interacts with enzymes such as hydrolases to facilitate the breakdown of the polymer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, in a study on the anaerobic degradation of terephthalic acid, it was found that the complete degradation period of terephthalic acid was dramatically shortened by adding TiO2/Fe3O4 nanoparticles or ethanol .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, a study found that rats exposed to 3%-5% terephthalic acid in their diet for two weeks had formation of bladder calculus, followed by bladder hyperplasia, and finally developed transitional epithelial carcinomas in two years after chronic feeding studies .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the degradation and recycling of PET. The degradation of PET involves the action of several enzymes, leading to the formation of terephthalic acid .

Transport and Distribution

The transport and distribution of this compound within cells and tissues can be influenced by various factors. For instance, the solubility of terephthalic acid in different solvents can affect its transport and distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions: Terephthalic Acid-13C8 can be synthesized through the oxidation of p-xylene-13C8. The process involves the use of a catalyst, typically cobalt-manganese-bromide, in an acetic acid medium. The reaction is carried out at elevated temperatures and pressures to achieve high yields of the desired product .

Industrial Production Methods: The industrial production of this compound follows a similar route to that of regular terephthalic acid but uses p-xylene-13C8 as the starting material. The oxidation process is conducted in large reactors with stringent control over temperature, pressure, and catalyst concentration to ensure the isotopic purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Terephthalic Acid-13C8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Terephthalic Acid: The non-labeled version of Terephthalic Acid-13C8, used extensively in the production of polyethylene terephthalate (PET) and other polymers.

    Isophthalic Acid: An isomer of terephthalic acid, used in the production of high-performance polymers and resins.

    Phthalic Acid: Another isomer, used in the manufacture of plasticizers and dyes.

Uniqueness: this compound is unique due to its isotopic labeling, which makes it an invaluable tool in research applications. The presence of carbon-13 atoms allows for precise tracking and analysis of the compound in various chemical and biological processes, providing insights that are not possible with non-labeled compounds .

Properties

CAS No.

1794767-08-0

Molecular Formula

C8H6O4

Molecular Weight

174.071

IUPAC Name

terephthalic acid

InChI

InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1

InChI Key

KKEYFWRCBNTPAC-LLXNCONNSA-N

SMILES

C1=CC(=CC=C1C(=O)O)C(=O)O

Synonyms

1,4-Benzenedicarboxylic Acid-13C8;  1,4-Dicarboxybenzene-13C8;  4-Carboxybenzoic Acid-13C8;  Amoco TA 33-13C8;  NSC 36973-13C8;  QTA-13C8;  S-LOP-13C8;  TA 33LP-13C8;  TPA-13C8;  WR 16262-13C8;  p-Benzenedicarboxylic Acid-13C8;  p-Carboxybenzoic Acid-13C8;  p-Di

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.